molecular formula C7H8BrNO B105698 3-Bromo-4-methoxyaniline CAS No. 19056-41-8

3-Bromo-4-methoxyaniline

Cat. No. B105698
CAS RN: 19056-41-8
M. Wt: 202.05 g/mol
InChI Key: NMUFTXMBONJQTC-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxyaniline is a chemical compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 . It is a solid substance at 20°C and appears as a white to brown powder or crystal .


Synthesis Analysis

3-Bromo-4-methoxyaniline is synthesized from p-nitrochlorobenzene . It is also used as an intermediate in the preparation of triazole analogs of combretastatin A-4, which are cytotoxic agents and inhibitors of tubulin . Additionally, it is used in the synthesis of (1,2,4-oxadiazolyl)biphenylcarbonyltetrahydrospiro [furo]indolepiperidine (SB-224289), a selective 5-HT1B receptor inverse agonist .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-methoxyaniline consists of a bromine atom (Br), a methoxy group (OCH3), and an amino group (NH2) attached to a benzene ring .


Physical And Chemical Properties Analysis

3-Bromo-4-methoxyaniline is a solid at 20°C . It has a melting point of 60.0 to 64.0°C and is soluble in methanol .

Scientific Research Applications

Pharmacology: Synthesis of Therapeutic Agents

3-Bromo-4-methoxyaniline is utilized in pharmacology for the synthesis of various therapeutic agents. It serves as a key intermediate in the production of compounds with potential medicinal properties, such as inhibitors of anaplastic lymphoma kinase (ALK) and Rho kinase . These inhibitors are crucial in developing treatments for diseases like cancer, where they can interfere with specific enzymes that promote tumor growth.

Material Science: Advanced Material Synthesis

In material science, this compound is instrumental in creating new materials with unique properties. Its reactivity with different chemical groups makes it a valuable component in synthesizing polymers and coatings that could have improved durability, resistance, or other specialized characteristics .

Chemical Synthesis: Building Blocks for Complex Molecules

3-Bromo-4-methoxyaniline is a versatile building block in chemical synthesis. It is used to construct complex organic molecules, including those with potential as active pharmaceutical ingredients (APIs). Its bromine and amine groups are reactive sites that allow for further functionalization, leading to a wide array of chemical derivatives .

Agriculture: Development of Agrochemicals

While direct applications in agriculture are not widely reported, the role of 3-Bromo-4-methoxyaniline in synthesizing agrochemicals can be inferred. As a precursor to more complex molecules, it may contribute to creating new pesticides, herbicides, or fungicides that help protect crops and improve yields .

Medical Research: Diagnostic Reagents

In medical research, 3-Bromo-4-methoxyaniline can be used to develop diagnostic reagents. These reagents can be part of assays to detect or measure specific biological molecules, aiding in the diagnosis of diseases or the monitoring of therapeutic drug levels in patients .

Industrial Applications: Specialty Chemical Manufacturing

Industrially, 3-Bromo-4-methoxyaniline is involved in the manufacturing of specialty chemicals. These chemicals may include dyes, pigments, or other compounds requiring specific aromatic amine functionalities. Its use in this field underscores the importance of aromatic amines in industrial chemistry .

Safety And Hazards

3-Bromo-4-methoxyaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

properties

IUPAC Name

3-bromo-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUFTXMBONJQTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359376
Record name 3-Bromo-4-methoxyaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methoxyaniline

CAS RN

19056-41-8
Record name 3-Bromo-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-methoxyaniline
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Synthesis routes and methods I

Procedure details

Stannous chloride (96.839 g, 5.0 eq.) was added to a solution of 2-bromo-4-nitroanisole (23.7 g, 1.0 eq.) in ethanol (250 mL) and the mixture was stirred at 70° C. for 2 h, partitioned between ethyl acetate and sodium bicarbonate solution 10%. The pH was adjusted to 9 with 1N sodium hydroxide solution and the aqueous layer was extracted twice with ethyl acetate. The combined organic fractions were washed with water and brine, dried over magnesium sulfate, filtered, evaporated to dryness and purified on silica gel, eluting with hexane/ethyl acetate 1:1, to yield 13.82 g (67%) from the desired product as light brown solid. MS (m/e): 204.1 (MH+, 100%).
[Compound]
Name
Stannous chloride
Quantity
96.839 g
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Bromo-1-methoxy-4-nitrobenzene (2.50 g, 10.8 mmol), SnCl2.2H2O (12.2 g, 53.9 mmol), and MeOH (30 mL) were combined and allowed to stir for 3 h at ambient temperature. To the mixture was added H2O (100 mL) and EtOAc (100 mL) resulting in the formation of a thick emulsion. To this was added sat. aq. NaHCO3 (30 mL). The layers were separated and the aqueous layer was extracted with EtOAc (3×30 mL). The organics were combined and dried over MgSO4 before being filtered. Concentration of the filtrate in vacuo gave 2.02 g of an off-white solid. This material was used without further purification.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A mixture 2-bromo-4-nitroanisole (15 g, 64.6 mmol) and iron powder (27.3 g, 0.49M) in water (100 ml) and glacial acetic acid (25 ml) was stirred at reflux for 2h. The mixture was allowed to cool to ambient temperature and filtered through a pad of Hyflo™ (washed with 25% acetic acid/water). The filtrate was extracted with ethyl acetate (2×250 ml) and the organic layer was dried over sodium sulphate. Removal of the solvent in vacuo left an oil which was chromatographed on silica in 40% ethyl acetate/hexane giving the title compound as a brown solid (10.32 g, 79%). MS (ES+) 202 (M+1).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
27.3 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a mixture of 2-bromo-4-nitroanisole (5.0 g, 21.5 mmol, Lancaster), ethanol (25 mL) and water (25 mL), was added powdered iron (4.8 g, 86 mmol) and 12 N HCl (0.5 mL). The solution was heated at reflux for 20 minutes. 1N NaOH (10 mL) was added and the reaction mixture was filtered through a pad of celite while still hot, and then rinsed with ethanol (2×50 mL). The ethanol was removed under reduced pressure and the residue extracted with dichloromethane (2×100 mL). The organic extracts were dried (Na2SO4) and concentrated. The crude product was purified by flash chromatography on silica gel (75 g) eluting with dichloromethane, to give 4-amino-2-bromoanisole as a light tan solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
4.8 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods V

Procedure details

A mixture of 670 mg (2.9 mmol) of 2-bromo-4-nitroanisole and 1.20 g (21.1. mmol) of iron powder in 10 mL of 1:1 v/v HOAc/H2O was heated at 80° C. for 1.5 h. The mixture was cooled and filtered onto a pad of Celite. The flask and filtered solids were rinsed with 100 mL of EtOAc and 100 mL of H2O. The filtrate was transfered to a separatory fumel and the layers were separated. The organic layer was washed with 50 mL of sat'd NaHCO3, 50 mL sat'd NaCl, dried over MgSO4 and concentrated in vacuo. Flash chromatography on 25 g of silica gel using 3:2 v/v hexanes/ether as the eluant afforded 504 mg (86%) of the title compound as an oil.
Quantity
670 mg
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-methoxyaniline
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Reactant of Route 6
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3-Bromo-4-methoxyaniline

Q & A

Q1: What is the synthetic route for producing 3-Bromo-4-methoxyaniline as described in the research?

A1: The synthesis of 3-Bromo-4-methoxyaniline follows a three-step process starting with p-fluoronitrobenzene. First, p-fluoronitrobenzene undergoes bromination. Then, etherification is performed to obtain 3-bromo-4-methoxynitrobenzene. Finally, the nitro group in 3-bromo-4-methoxynitrobenzene is reduced to yield the desired product, 3-Bromo-4-methoxyaniline. This entire process achieves an overall yield of approximately 63% [].

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